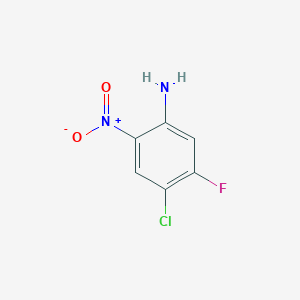

4-Chloro-5-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBVUIBVDTNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440321 | |

| Record name | 4-Chloro-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428871-64-1 | |

| Record name | 4-Chloro-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloro-5-fluoro-2-nitroaniline (CAS Number: 428871-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaniline derivative that serves as a key building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on the aniline scaffold, makes it a valuable intermediate in the preparation of a variety of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the construction of novel heterocyclic systems and other pharmacologically relevant structures. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1][2] While specific experimental data for some of its physical properties are not widely published, data for structurally similar compounds and information from chemical suppliers provide valuable insights.

| Property | Value | Reference |

| CAS Number | 428871-64-1 | [3][4] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [2][5] |

| Molecular Weight | 190.56 g/mol | [5] |

| Physical State | Solid | [1] |

| Purity (typical) | ≥97% | [1] |

| Storage Conditions | Keep in a dark place, under inert atmosphere, at 2-8°C | [1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, a general synthetic strategy can be inferred from the synthesis of structurally related compounds, such as 4-chloro-2-fluoro-5-nitroaniline. The synthesis would likely involve the nitration of a corresponding chloro-fluoro-aniline precursor.

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Adapted from the synthesis of 4-chloro-2-fluoro-5-nitroaniline):

-

Dissolution: The starting material, an appropriately substituted chloro-fluoro-aniline, is dissolved in a suitable strong acid, such as concentrated sulfuric acid.

-

Cooling: The reaction mixture is cooled to a low temperature (e.g., -20°C to 0°C) to control the exothermic nitration reaction.

-

Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the low temperature.

-

Reaction: The mixture is stirred at a controlled temperature for a specific duration to ensure complete reaction.

-

Quenching and Extraction: The reaction is quenched by pouring it into ice-water. The product is then extracted into an organic solvent.

-

Washing and Drying: The organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, and then dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are crucial pharmacophores in the design of various therapeutic agents, particularly kinase inhibitors.[6] The structural motifs present in this compound make it a promising candidate for the synthesis of novel kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions within the ATP-binding pocket of kinases. The chloro and fluoro substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy.

While specific examples of drugs synthesized directly from this compound are not prevalent in the reviewed literature, its structural features are found in various kinase inhibitors. For instance, substituted anilines are core components of inhibitors targeting kinases such as EGFR, Src, and Rho-kinases.[6][7][8]

Illustrative Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a general workflow for the incorporation of a this compound-derived scaffold into a kinase inhibitor.

Caption: A generalized workflow for developing kinase inhibitors using the subject compound.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a platform for the development of novel compounds, particularly in the area of kinase inhibitors. While detailed experimental data for this specific compound is somewhat limited in publicly accessible sources, the information available for structurally related molecules provides a strong foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the utility of such specialized building blocks is expected to increase.

References

- 1. This compound | 428871-64-1 [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. rndmate.com [rndmate.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-Chloro-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. Its trifunctional nature, featuring chloro, fluoro, and nitro-amino substituted benzene rings, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This is particularly relevant in the development of novel pharmaceutical agents, agrochemicals, and specialized dyes, where precise molecular architecture is key to function. Understanding the fundamental physical and chemical properties of this compound is essential for its effective handling, characterization, and application in research and development.

This technical guide provides a consolidated overview of the known physical properties of this compound, details generalized experimental protocols for property determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. It is important to note that while core identifying information is well-established, specific experimental data such as melting and boiling points are not widely reported in public literature for this specific isomer. For reference, the closely related isomer 5-Chloro-4-fluoro-2-nitro-phenylamine has a reported melting point of 144–146°C.

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 428871-64-1 | [1][2] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [1][2] |

| Molecular Weight | 190.56 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| InChI Code | 1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2 | |

| InChI Key | IVUBVUIBVDTNAT-UHFFFAOYSA-N | |

| SMILES | NC1=CC(F)=C(Cl)C=C1--INVALID-LINK--=O |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

-

Storage Conditions : Store in a cool, dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

-

Safety Precautions : Use personal protective equipment (PPE), including gloves, and eye and face protection. Handle in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for verifying its identity and purity. Below are generalized protocols for key analytical techniques.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity.

Principle: The temperature range over which the solid-to-liquid phase transition occurs is measured. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the solid using a mortar and pestle.

-

Use a spatula to pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15°C per minute for a rapid preliminary measurement.

-

Once an approximate melting range is determined, repeat the process with a fresh sample, heating rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for assessing the purity of non-volatile organic compounds like nitroanilines.[4][5]

Principle: The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (mobile phase). The sample travels through a packed column (stationary phase), and its components separate based on their differential partitioning between the two phases. A detector quantifies the components as they elute. Purity is typically assessed by the area percentage of the main peak.

Instrumentation and Reagents:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

-

HPLC-grade acetonitrile (Mobile Phase B).

-

HPLC-grade water (Mobile Phase A).

-

Sample diluent (e.g., Acetonitrile/Water 50:50, v/v).[4]

Procedure:

-

Mobile Phase Preparation : Prepare the mobile phases as required by the specific method. A common gradient for nitroaniline compounds might be a mix of acetonitrile and water.

-

Standard Preparation : Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation : Prepare the sample to be tested at the same concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[4]

-

Chromatographic Conditions :

-

Data Analysis : Inject the prepared sample. The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram and multiplying by 100.

Synthetic Utility and Workflow

This compound is a valuable intermediate in multi-step organic synthesis. The presence of multiple reactive sites allows for sequential, regioselective transformations. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic structures common in pharmaceuticals, such as benzimidazoles. The chloro and fluoro substituents can be displaced via nucleophilic aromatic substitution.

The diagram below illustrates a generalized workflow for the quality control and characterization of a synthesized batch of this compound.

The following diagram illustrates the role of a related compound, 5-Chloro-4-fluoro-2-nitrobenzenamine, as an intermediate in the synthesis of a piperazine derivative, a common scaffold in medicinal chemistry. This demonstrates the type of reaction in which this compound would be expected to participate.

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound. Due to the presence of multiple functional groups, including chloro, fluoro, nitro, and amino moieties, this molecule serves as a versatile building block in organic synthesis. Its structural complexity makes it a compound of interest for the development of novel pharmaceuticals and other specialized chemical products. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its relevance in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with four different functional groups. The systematic IUPAC name for this compound is this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| CAS Number | 428871-64-1 | [1][2] |

| Molecular Formula | C6H4ClFN2O2 | [1][3] |

| Molecular Weight | 190.56 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥95% - 97% | [3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |

| Melting Point | 83-84.5 °C (for isomer 4-chloro-2-fluoro-5-nitroaniline) | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectral Analysis

Detailed experimental spectral data for this compound (CAS 428871-64-1) are not widely published. Commercial suppliers may provide spectra such as ¹H NMR and HPLC upon request.[2] For reference, the expected spectral characteristics can be inferred from the analysis of structurally related compounds.

Synthesis

Hypothetical Synthesis Workflow:

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitroaniline: Properties, Synthesis, and Applications

An Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound of significant interest in synthetic organic chemistry. Its molecular structure, featuring chloro, fluoro, and nitro functionalities on an aniline backbone, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, representative synthetic and purification protocols, and key applications of this compound, with a particular focus on its role in drug discovery and development. While direct biological activity data for this specific compound is limited, this guide also discusses the known biological effects of structurally related nitroanilines to provide a predictive context for its potential pharmacological and toxicological profiles.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 190.56 g/mol | [1] |

| Molecular Formula | C₆H₄ClFN₂O₂ | [1] |

| CAS Number | 428871-64-1 | [2] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% - 97% | [1][3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | |

| Synonyms | 2-Nitro-4-chlorine-5-fluoroaniline, 4-chlorine-5-fluorine-2-2-nitroaniline | [1] |

Synthesis and Purification: Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound can be conceptually approached via the nitration of a corresponding chloro-fluoro-aniline precursor. A detailed protocol for the synthesis of the closely related isomer, 4-chloro-2-fluoro-5-nitroaniline, provides a strong procedural basis.[4]

Reaction: Nitration of 4-chloro-5-fluoroaniline.

Materials:

-

4-chloro-5-fluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice-water

-

Ether or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Toluene

-

Hexane

Procedure:

-

Dissolve the starting material, 4-chloro-5-fluoroaniline, in concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred.

-

Cool the resulting mixture to a low temperature, typically between -20°C and -15°C, using an appropriate cooling bath.

-

Slowly add fuming nitric acid dropwise to the cooled mixture, maintaining the low temperature to control the exothermic reaction.

-

Stir the reaction mixture at this low temperature for approximately 1.5 to 2 hours to ensure the completion of the nitration.

-

After the reaction is complete, carefully pour the mixture into a beaker containing ice-water to quench the reaction.

-

Extract the product from the aqueous mixture using a suitable organic solvent such as ether.

-

Wash the organic extract sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then concentrate it under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Purification of the crude this compound is essential to obtain a high-purity product for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5][6][7]

Solvent System: A mixture of toluene and hexane (e.g., a 2:1 ratio) has been shown to be effective for the recrystallization of a positional isomer and is a good starting point.[4] Alternatively, an ethanol/water mixture can be explored.[5] For other related compounds, such as 5-chloro-2-nitroaniline, purification can be achieved by heating the crude product in an alcoholic solvent like methanol or ethanol with a catalytic amount of sulfuric acid, followed by cooling and filtration.[8]

General Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., toluene or ethanol).

-

If necessary, decolorize the solution by adding a small amount of activated carbon and heating briefly.

-

Filter the hot solution to remove any insoluble impurities.

-

If using a mixed solvent system, add the anti-solvent (e.g., hexane or water) to the hot filtrate until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups, which can be selectively modified to build diverse molecular architectures.

-

Pharmaceutical Intermediates: Halogenated and nitrated anilines are crucial intermediates in the pharmaceutical industry.[9][10] For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the BRAFV600E kinase, which is implicated in various cancers.[9] The presence of both a chloro and a fluoro group in this compound offers medicinal chemists multiple points for modification, potentially influencing the metabolic stability, lipophilicity, and binding interactions of the final drug candidates.

-

Agrochemicals and Dyes: Structurally similar compounds are used in the development of new herbicides and pesticides.[7] They also serve as precursors for certain classes of dyes, where the specific substitution pattern on the aromatic ring influences the color and fastness properties of the final product.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity or the modulation of signaling pathways by this compound itself. However, the biological activities of other substituted nitroanilines can offer valuable insights into its potential effects.

-

Potential for Mutagenicity: Some nitroaromatic compounds are known to be mutagenic. For example, 4-chloro-2-nitroaniline has been evaluated in genetic toxicology studies, such as the Ames test.[11] The metabolic reduction of the nitro group can lead to reactive intermediates that may interact with DNA.

-

Enzyme Inhibition: Derivatives of chloro-nitroanilines have been investigated as inhibitors of various enzymes. For instance, compounds derived from 5-chloro-2-nitroaniline have been explored as inhibitors of HIV-1 replication and for targeting oncogenic microRNAs in cancer research.[10]

-

Metabolism: The metabolism of chloro-nitroanilines has been studied in microorganisms. For example, the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. involves a monooxygenase that removes the nitro group, followed by the action of an aniline dioxygenase.[12] Understanding such metabolic pathways is crucial for assessing the environmental fate and potential toxicological profile of these compounds.

Given its role as a synthetic intermediate, the primary health and safety considerations relate to its handling in a laboratory or industrial setting.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Based on safety data for the compound and its isomers, the following hazard and precautionary statements are relevant:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Signal Word: Warning.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and dyes. While its direct biological activity is not yet well-characterized, its structural similarity to other biologically active nitroanilines suggests that its derivatives could be of interest in drug discovery. The representative synthetic and purification protocols provided in this guide offer a practical starting point for researchers working with this compound. As with all chemical reagents, proper safety precautions are essential during its handling and use. Further research into the biological effects and potential applications of this compound and its derivatives is warranted.

References

- 1. acubiochem.com [acubiochem.com]

- 2. 428871-64-1|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Chloro-2-fluoro-5-nitroaniline, 5 g, CAS No. 86988-02-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 11. 4-Chloro-2-nitroaniline (89-63-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 12. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-nitroaniline

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Chloro-5-fluoro-2-nitroaniline, a valuable research chemical and potential intermediate in the development of pharmaceuticals and other advanced materials. Due to the limited availability of a direct, published synthesis route, this document outlines a rational multi-step approach based on established organic chemistry principles and analogous transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a five-step sequence, commencing with the preparation of a key intermediate, 4-chloro-5-fluoroaniline. This is followed by the protection of the highly activating amino group, subsequent regioselective nitration, and final deprotection to yield the target molecule.

Technical Guide: Spectroscopic Analysis of 4-Chloro-5-fluoro-2-nitroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral characterization of 4-Chloro-5-fluoro-2-nitroaniline. Due to the limited availability of public experimental data, this guide presents predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring these spectra are also provided to guide researchers in their own characterization efforts.

Introduction

This compound is a halogenated nitroaromatic compound. Its structure, featuring an aniline backbone with chloro, fluoro, and nitro substituents, makes it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting. This guide outlines the expected spectral data and the methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects and typical spectral values for similar chemical structures.

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 8.1 - 8.3 | d | ~ 9.0 | 1H | H-3 |

| ~ 7.0 - 7.2 | d | ~ 7.0 | 1H | H-6 |

| ~ 5.0 - 6.0 | br s | - | 2H | -NH₂ |

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the halogens. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~ 145 - 150 | C-2 |

| ~ 135 - 140 | C-4 |

| ~ 125 - 130 (d, ²JCF ≈ 20 Hz) | C-6 |

| ~ 120 - 125 | C-1 |

| ~ 115 - 120 (d, ²JCF ≈ 25 Hz) | C-3 |

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons two bonds away from the fluorine will also show smaller doublet couplings (²JCF).

Predicted ¹⁹F NMR Data

-

Solvent: CDCl₃

-

Reference: CFCl₃ at 0 ppm

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -130 | m | - | C-F |

Note: The chemical shift of fluorine is sensitive to the electronic environment. The multiplicity will be complex due to coupling with neighboring aromatic protons.

Predicted IR Spectral Data

-

Sample Preparation: KBr Pellet or Thin Solid Film

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretching |

| 3300 - 3400 | Medium | N-H symmetric stretching |

| ~ 1620 | Strong | N-H bending |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretching |

| 1330 - 1370 | Strong | Symmetric NO₂ stretching |

| ~ 1250 | Strong | C-F stretching |

| 1000 - 1100 | Medium | C-Cl stretching |

| 800 - 900 | Strong | C-H out-of-plane bending |

Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding in the solid state.

Predicted Mass Spectrometry Data

-

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 190/192 | High | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern) |

| 160/162 | Medium | [M - NO]⁺ |

| 144/146 | Medium | [M - NO₂]⁺ |

| 109 | High | [M - NO₂ - Cl]⁺ |

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[1][2] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.[1] If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

For ¹⁹F NMR, use a fluorine-observe channel.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.[5]

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC inlet. The sample will be vaporized and separated on the GC column.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[5]

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight. Look for the characteristic isotopic pattern of chlorine.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of nitroaromatic compounds often involves the loss of NO, NO₂, and other small neutral molecules.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Figure 1. Analytical Workflow for Compound Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard protocols for their determination. While experimental data for this specific compound is not widely published, the predicted data and detailed methodologies presented here offer a valuable resource for researchers working with this and related compounds. The application of these spectroscopic techniques in a systematic workflow is essential for the unambiguous structural confirmation and purity assessment required in chemical synthesis and drug development.

References

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

4-Chloro-5-fluoro-2-nitroaniline safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 4-Chloro-5-fluoro-2-nitroaniline

Chemical Identification

This section provides the basic identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-chloro-5-fluoro-2-nitrobenzenamine[1] |

| CAS Number | 428871-64-1[1][2] |

| Molecular Formula | C₆H₄ClFN₂O₂[1] |

| Molecular Weight | 190.56 g/mol [1] |

| Chemical Structure | (Depiction of the chemical structure) |

Hazard Identification and Classification

Warning: This chemical is expected to be hazardous. The following classification is based on data from the target compound and closely related analogues.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classification indicates significant potential health risks.

| Hazard Class | Category | GHS Statement | Source Analogue (if applicable) |

| Acute Toxicity, Oral | Category 2 / 3 | H301: Toxic if swallowed | 5-Chloro-4-fluoro-2-nitroaniline[3] |

| Acute Toxicity, Dermal | Category 1 / 3 | H311: Toxic in contact with skin | 5-Chloro-4-fluoro-2-nitroaniline[3] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | 5-Chloro-4-fluoro-2-nitroaniline[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | This compound[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] | This compound[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] | This compound[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | 5-Chloro-2-nitroaniline[4] |

| Hazardous to the Aquatic Environment | Acute & Chronic | H411: Toxic to aquatic life with long lasting effects[4][5] | Multiple analogues |

GHS Label Elements

-

Pictograms:

-

GHS06: Skull and Crossbones

-

GHS08: Health Hazard

-

GHS07: Exclamation Mark

-

GHS09: Environment

-

-

Hazard Statements: H301, H311, H330, H315, H319, H335, H373, H411[1][3]

-

Precautionary Statements: P260, P262, P273, P280, P301+P310, P302+P352, P304+P340, P310[1][4]

Caption: Logical workflow from chemical identification to emergency procedures.

Physical and Chemical Properties

Quantitative data for the target compound is limited. Properties from closely related isomers are included for reference and are marked with an asterisk (*).

| Property | Value |

| Physical State | Solid, Powder[1][5] |

| Color | Yellow[5] |

| Odor | No information available |

| Melting Point | 107 - 110 °C / 224.6 - 230 °F* (for 2-Chloro-4-nitroaniline)[5] |

| Boiling Point | No information available |

| Flash Point | 205 °C / 401 °F* (for 2-Chloro-4-nitroaniline)[5] |

| Solubility | Insoluble in water* (for 4-Chloro-2-nitroaniline)[6]. Soluble in water* (for 5-Chloro-2-nitroaniline)[7]. Solubility should be determined experimentally. |

| Vapor Density | Not applicable |

| Purity | 97%[1] |

Toxicological Information

No specific toxicological studies for this compound were found. The information below is based on data from hazardous analogues and represents potential risks.

Acute Toxicity

-

Oral: Toxic if swallowed.[3]

-

Dermal: Toxic to fatal in contact with skin.[3] The material can be absorbed through the skin.[6]

-

Inhalation: Fatal if inhaled.[3] Dust may cause respiratory irritation.[1]

Chronic Toxicity & Systemic Effects

-

Systemic Effects: Absorption into the body may lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin).[6][8] Onset of symptoms may be delayed.[8] Other reported symptoms for analogues include headache, weakness, irritability, and potential damage to the liver and kidneys.[6][8]

-

Carcinogenicity: A related compound, 4-chloroaniline, is classified by IARC as Group 2B: Possibly carcinogenic to humans.[8]

-

Mutagenicity: For the analogue 4-chloroaniline, mutagenicity results are mixed. It tested positive in an in vitro Mouse Lymphoma Assay but negative in an Ames test and an in vitro chromosome aberration test.[8]

Experimental Protocols

Detailed experimental protocols for the target compound are not available. This section describes the general methodology for standard toxicological assays mentioned in the safety assessment of analogue compounds.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This protocol is referenced for the analogue 4-chloroaniline.[8]

-

Purpose: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Several strains of bacteria with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are selected.

-

The bacteria are exposed to the test chemical at various concentrations, both with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to simulate mammalian metabolism.

-

The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive result for mutagenicity.

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test

This protocol is referenced for the analogue 4-chloroaniline.[8]

-

Purpose: To identify agents that cause structural damage to chromosomes in cultured mammalian cells.

-

Methodology:

-

Cultures of mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells) are exposed to the test substance at multiple concentrations, with and without metabolic activation.

-

After a predetermined exposure period, the cells are treated with a metaphase-arresting substance (e.g., colchicine).

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are examined under a microscope for chromosomal abnormalities, such as breaks, gaps, and rearrangements.

-

A statistically significant increase in the percentage of cells with chromosomal aberrations compared to controls indicates a clastogenic effect.

-

Caption: A typical workflow for assessing the toxicity of a chemical compound.

Handling, Storage, and Emergency Procedures

The following procedures are critical for the safe management of this compound.

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a chemical fume hood or with appropriate exhaust ventilation.[9][10] Ensure adequate ventilation, especially in confined areas.[7] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[9] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[5] |

| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][9] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or irritation is experienced.[5][7] |

| Hygiene Measures | Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[7] Contaminated clothing should be removed and washed before reuse.[7] |

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[5][9]

-

Store in the dark under an inert atmosphere, preferably at 2-8°C.[1]

-

Store locked up.[7]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][7]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5][7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[5][7] |

Spill and Fire Procedures

-

Spills: Evacuate personnel. Wear full protective equipment. Avoid dust formation.[9] Moisten the solid material with a suitable solvent (e.g., alcohol) before sweeping up to prevent dust.[6] Collect in a suitable, closed container for disposal.[9]

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] Wear a self-contained breathing apparatus (SCBA).[9] During a fire, irritating and highly toxic gases (carbon oxides, nitrogen oxides, hydrogen chloride) may be generated.[9]

References

- 1. This compound | 428871-64-1 [sigmaaldrich.com]

- 2. acubiochem.com [acubiochem.com]

- 3. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to Commercial Sourcing of 4-Chloro-5-fluoro-2-nitroaniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Chloro-5-fluoro-2-nitroaniline, a key building block in medicinal chemistry and materials science. This document offers a comparative summary of commercial suppliers, guidance on supplier selection, and illustrative experimental protocols relevant to the application of this compound in research and development.

Introduction

This compound is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring chloro, fluoro, and nitro functionalities, offers multiple reaction sites for chemical modification. This makes it a valuable starting material in the development of pharmaceuticals and other specialty chemicals. The strategic placement of the halogen atoms and the nitro group can influence the reactivity and physicochemical properties of downstream compounds.

Commercial Supplier Overview

The selection of a reliable commercial supplier is a critical step in the research and development workflow, ensuring the quality, consistency, and timely availability of starting materials. The following table summarizes key information for several commercial suppliers of this compound.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 428871-64-1 | ≥97% | 250 mg, 1 g, 5 g, 25 g |

| ACUBIOCHEM | 428871-64-1 | 95% | 5 g, 25 g |

| BLD Pharm | 428871-64-1 | N/A | N/A |

| Carl ROTH | 86988-02-5 | ≥95% | 5 g |

| Advanced ChemBlocks | 86988-02-5 | 95.00% | N/A |

Supplier Selection Workflow

The process of selecting a chemical supplier involves several key stages to ensure the procurement of high-quality materials that meet research and regulatory requirements. The following diagram illustrates a typical workflow for supplier qualification and selection.

Illustrative Experimental Protocols

While specific experimental procedures for this compound are not widely published, its structure lends itself to common organic transformations. The following are generalized, illustrative protocols for reactions where this compound could serve as a key starting material. Note: These are not from peer-reviewed publications for this specific molecule and should be adapted and optimized by the researcher.

General Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical intermediates.

Reaction:

This compound → 4-Chloro-5-fluoro-1,2-diaminobenzene

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

For catalytic hydrogenation, the reaction mixture is stirred under a positive pressure of hydrogen gas.

-

Upon completion, the reaction mixture is worked up. For the SnCl₂ method, this often involves basification with a solution like sodium hydroxide to precipitate tin salts, followed by extraction of the product into an organic solvent. For hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

General Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one of the halogen atoms.

Reaction (Illustrative):

This compound + Nucleophile → Substituted Product

Procedure:

-

Dissolve this compound in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a suitable nucleophile (e.g., an alcohol, amine, or thiol) and a base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

-

The reaction is typically heated to facilitate the substitution. The reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature and quenched, often by the addition of water.

-

The product is then extracted into an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The resulting crude product is purified using techniques like column chromatography or recrystallization.

Conclusion

This compound is a readily available chemical intermediate from a number of commercial suppliers. Researchers and drug development professionals should carefully evaluate suppliers based on a combination of technical specifications, commercial terms, and service quality to ensure a reliable supply chain for their critical research. The versatile reactivity of this compound makes it a valuable tool for the synthesis of novel molecules with potential applications in various fields of chemical and pharmaceutical research.

Purity Analysis of 4-Chloro-5-fluoro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Chloro-5-fluoro-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of the analytical workflows and potential impurity relationships.

Introduction

This compound is a substituted aniline derivative used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. This guide details common analytical techniques for robust quality control and purity assessment.

Analytical Methodologies

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for quantifying the purity of this compound and detecting non-volatile organic impurities. A reversed-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% B

-

30-32 min: 70% to 30% B

-

32-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

Data Presentation:

| Parameter | Result |

| Retention Time | 15.2 min |

| Purity (by area %) | 99.5% |

| Total Impurities | 0.5% |

Gas Chromatography (GC)

GC is employed to analyze for volatile organic impurities and residual solvents that may be present from the manufacturing process.

Experimental Protocol:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Detector Temperature: 300 °C.

-

Injection Mode: Split (10:1).

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve 50 mg of this compound in 1 mL of Dichloromethane.

Data Presentation:

| Parameter | Result |

| Residual Solvents | < 0.1% |

| Volatile Impurities | < 0.05% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification and quantification of structurally related impurities.

Experimental Protocol:

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

-

¹⁹F NMR Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

-

Sample Preparation: Dissolve 20 mg of the sample in 0.7 mL of DMSO-d₆.

Data Presentation:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.85 | d | 1H | Ar-H |

| ¹H | 7.30 | d | 1H | Ar-H |

| ¹H | 6.50 | s (br) | 2H | -NH₂ |

| ¹⁹F | -125.4 | s | 1F | Ar-F |

Note: Chemical shifts are illustrative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

MS is used for the confirmation of the molecular weight of this compound and for the identification of unknown impurities.

Experimental Protocol:

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI).

-

Ionization Mode: Positive and Negative.

-

Mass Range: 50 - 500 m/z.

-

LC Conditions: As described in the HPLC section.

Data Presentation:

| Ionization Mode | Observed m/z | Calculated m/z | Assignment |

| ESI+ | 191.01 | 191.01 | [M+H]⁺ |

| ESI- | 188.99 | 189.00 | [M-H]⁻ |

Visualizations

The following diagrams illustrate the analytical workflow and potential impurity relationships.

Caption: Workflow for the Purity Analysis of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Chloro-5-fluoro-2-nitroaniline as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous compounds and are adapted for this specific fluorinated and chlorinated precursor. The resulting heterocyclic scaffolds, particularly benzimidazoles, quinoxalines, and benzotriazoles, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Synthesis of 6-Chloro-5-fluoro-2-substituted-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The following protocol outlines a one-pot reductive cyclization of this compound with various aldehydes to yield 6-chloro-5-fluoro-2-substituted-1H-benzimidazoles. This method involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization.[3]

Experimental Protocol: One-Pot Reductive Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Aldehyde: To the suspension, add the desired aromatic or aliphatic aldehyde (1.1 eq.).

-

Reduction and Cyclization: Heat the mixture to reflux (approximately 80-90 °C). Once refluxing, add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq.) portion-wise over 15-20 minutes. Alternatively, other reducing systems like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold water and a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:

| Entry | Aldehyde (R-CHO) | Product | Expected Yield (%) |

| 1 | Benzaldehyde | 6-Chloro-5-fluoro-2-phenyl-1H-benzimidazole | 85-95 |

| 2 | 4-Methoxybenzaldehyde | 6-Chloro-5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 80-90 |

| 3 | 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)-5-fluoro-1H-benzimidazole | 82-92 |

| 4 | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-6-chloro-5-fluoro-1H-benzimidazole | 75-85 |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 6-Chloro-5-fluoro-2-substituted-1H-benzimidazoles.

Synthesis of 7-Chloro-6-fluoro-2,3-disubstituted-quinoxalines

Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] The following protocol first describes the reduction of this compound to the corresponding diamine, which is then reacted with a 1,2-dicarbonyl compound.

Experimental Protocol: Two-Step Synthesis of Quinoxalines

Step 1: Reduction to 4-Chloro-5-fluoro-1,2-phenylenediamine

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol in a round-bottom flask.

-

Reduction: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) or use catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel).

-

Reaction Conditions: If using SnCl₂·2H₂O, heat the mixture to reflux for 1-3 hours. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure.

-

Work-up: After completion (monitored by TLC), neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it to obtain the crude 4-Chloro-5-fluoro-1,2-phenylenediamine, which can often be used in the next step without further purification.

Step 2: Condensation to form Quinoxalines

-

Reaction Setup: Dissolve the crude 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq.) in a solvent such as ethanol or acetic acid.

-

Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).

-

Work-up and Purification: Cool the reaction mixture. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Presentation:

| Entry | 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |

| 1 | Benzil | 7-Chloro-6-fluoro-2,3-diphenylquinoxaline | 90-98 |

| 2 | 2,3-Butanedione | 7-Chloro-6-fluoro-2,3-dimethylquinoxaline | 85-95 |

| 3 | Glyoxal (40% in water) | 7-Chloro-6-fluoroquinoxaline | 80-90 |

Experimental Workflow Diagram:

Caption: Two-step workflow for the synthesis of 7-Chloro-6-fluoro-2,3-disubstituted-quinoxalines.

Synthesis of 6-Chloro-5-fluoro-1H-benzotriazole

Benzotriazoles are utilized in various fields, including as corrosion inhibitors and as precursors for biologically active compounds.[7] The synthesis involves the diazotization of an o-phenylenediamine.[8][9] This protocol begins with the reduction of this compound to the corresponding diamine, followed by diazotization and intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of Benzotriazole

Step 1: Reduction to 4-Chloro-5-fluoro-1,2-phenylenediamine

Follow the same procedure as described in Step 1 for the synthesis of quinoxalines.

Step 2: Diazotization and Cyclization

-

Reaction Setup: Dissolve the crude 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Purification: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Data Presentation:

| Product | Expected Yield (%) |

| 6-Chloro-5-fluoro-1H-benzotriazole | 75-85 |

Experimental Workflow Diagram:

Caption: Two-step workflow for the synthesis of 6-Chloro-5-fluoro-1H-benzotriazole.

Potential Applications and Signaling Pathways

While the specific biological activities of the heterocyclic compounds derived from this compound may not be extensively documented, the core structures are associated with significant therapeutic potential.

-

Benzimidazoles: Many substituted benzimidazoles exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and various kinases. Fluoro-substituted benzimidazoles, in particular, have been investigated as potent antimicrobial and antihypertensive agents.[10][11]

-

Quinoxalines: Quinoxaline derivatives have shown promise as anticancer agents, with some acting as inhibitors of protein kinases, topoisomerases, and hypoxia-inducible factors.[12][13][14] The presence of halogen substituents can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

-

Benzotriazoles: Halogenated benzotriazole derivatives have been explored for their antiviral and antimicrobial activities.[15]

Further research is required to elucidate the specific biological targets and signaling pathways affected by the novel chloro-fluoro-substituted heterocycles synthesized from this compound. High-throughput screening and detailed mechanistic studies will be crucial in identifying their therapeutic potential.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Quinoxaline synthesis [organic-chemistry.org]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 10. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Chloro-5-fluoro-2-nitroaniline in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 4-Chloro-5-fluoro-2-nitroaniline has emerged as a valuable and versatile scaffold, offering a unique combination of reactive sites and electronic properties that medicinal chemists can exploit to create sophisticated and potent drug candidates. This aniline derivative serves as a crucial starting material in the synthesis of a range of biologically active molecules, from anti-fibrotic agents to kinase inhibitors for cancer therapy and receptor antagonists for neurological disorders.

The strategic placement of the chloro, fluoro, and nitro groups on the aniline ring provides a platform for diverse chemical modifications. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build complex molecular architectures. The chloro and fluoro substituents, on the other hand, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further functionalization. This multi-faceted reactivity makes this compound a powerful tool in the medicinal chemist's arsenal.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, supported by quantitative data and visual diagrams to guide researchers in their drug discovery endeavors.

Application in the Synthesis of Anti-Fibrotic Agents

Recent advancements in the treatment of fibrotic diseases have highlighted the potential of novel small molecules to modulate key signaling pathways. This compound has been utilized as a key starting material in the synthesis of compounds designed to treat fibrosis.

Quantitative Data:

| Compound ID | Target | Assay | EC50 (nM)[1] |

| Example Compound 1 | S1PR2 | Calcium Flux Assay | 100 |

| Example Compound 2 | S1PR2 | Calcium Flux Assay | 150 |

Experimental Protocol: Synthesis of a Key Intermediate for Anti-Fibrotic Compounds[1]

This protocol outlines the initial step in the synthesis of a novel anti-fibrotic agent, where this compound is reacted to form a key intermediate.

Materials:

-

This compound

-

Dry Tetrahydrofuran (THF)

-

2 N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

Prepare a solution of this compound (5 g, 26 mmol) in dry THF (25 mL).

-

In a separate reaction vessel, cool the reaction mixture to 0°C.

-

Add the solution of this compound dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, heat the reaction mixture to 70°C and stir for 2 hours.

-

Cool the mixture and partition it between water and ethyl acetate.

-

Vigorously stir the mixture at 0°C while adjusting the pH to 4 by adding 2 N HCl.

-

Separate the organic and aqueous layers. The organic layer containing the desired intermediate can then be carried forward to the next synthetic step.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-fluoro-2-nitroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-5-fluoro-2-nitroaniline is a valuable trifunctional chemical intermediate frequently utilized in the synthesis of complex heterocyclic compounds for medicinal chemistry and drug development. Its structure features three key positions susceptible to modification: a nitro group that can be reduced, and two halogen atoms (chloro and fluoro) that can be displaced via nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitro group activates the aromatic ring, facilitating the displacement of the halogen atoms. Typically, the chlorine atom at the C4 position is more readily displaced than the fluorine atom at C5, offering a degree of regioselectivity. These reactions are fundamental in creating a diverse range of molecular scaffolds for screening and development in various therapeutic areas, including oncology and inflammatory diseases.

Reaction Overview and Selectivity

The reaction of this compound with nucleophiles primarily proceeds via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C2 position activates the C4 (para) and C6 (ortho) positions. Consequently, the chlorine atom at C4 is the most common site of substitution. A secondary substitution at the C5 position (displacing fluorine) can sometimes occur under more forcing conditions or with specific nucleophiles, but substitution at C4 is generally favored.

This selective reactivity allows for the synthesis of 5-fluoro-2-nitroaniline derivatives, which are important precursors for various bioactive molecules. For instance, these intermediates are key in the synthesis of certain kinase inhibitors and other targeted therapeutics.

Caption: General scheme for the SNAr reaction at the C4 position.

Data Summary for Nucleophilic Substitution

The following table summarizes the reaction of this compound with various nucleophiles, highlighting the conditions and yields for the primary C4-substituted product.

| Nucleophile | Base / Conditions | Solvent | Product | Yield (%) |

| 4-(Trifluoromethyl)benzylamine | K₂CO₃, 120 °C, 12 h | DMF | N⁴-(4-(Trifluoromethyl)benzyl)-5-fluoro-2-nitroaniline | 95% |

| Morpholine | K₂CO₃, 100 °C, 4 h | DMF | 4-(5-Fluoro-2-nitrophenyl)morpholine | 92% |

| 3-Aminopyridine | DIPEA, 130 °C, 16 h | NMP | N-(5-Fluoro-2-nitrophenyl)pyridin-3-amine | 88% |

| Phenol | K₂CO₃, 140 °C, 24 h | DMSO | 5-Fluoro-4-phenoxy-2-nitroaniline | 75% |

| 1-Methylpiperazine | Et₃N, 80 °C, 6 h | Acetonitrile | 1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine | 90% |

Detailed Experimental Protocol

Reaction: Synthesis of N⁴-(4-(Trifluoromethyl)benzyl)-5-fluoro-2-nitroaniline.

Materials:

-

This compound (1.0 eq)

-

4-(Trifluoromethyl)benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-